4-(Ethoxycarbonyl)benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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Overview
Description
4-(Ethoxycarbonyl)benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Ethoxycarbonylbenzyl Group: This step usually involves esterification reactions, where the ethoxycarbonyl group is introduced through the reaction of an alcohol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated heterocycles.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Ethoxycarbonyl)benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways. Its ability to form stable complexes with biomolecules makes it useful in various assays.
Medicine
Medically, oxadiazole derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound could be explored for similar activities, given its structural similarity to other bioactive oxadiazoles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,5-oxadiazole-3-carboxylate: Lacks the ethoxycarbonylbenzyl group, making it less lipophilic.
4-(Methoxycarbonyl)benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its reactivity and biological activity.
4-(Ethoxycarbonyl)phenyl 4-amino-1,2,5-oxadiazole-3-carboxylate: Similar but with a phenyl group instead of a benzyl group, which may influence its steric properties.
Uniqueness
The presence of the ethoxycarbonylbenzyl group in 4-(Ethoxycarbonyl)benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate imparts unique lipophilic properties, potentially enhancing its ability to cross biological membranes and interact with hydrophobic sites in proteins. This makes it a valuable compound for drug development and other applications where membrane permeability is crucial.
Properties
Molecular Formula |
C13H13N3O5 |
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Molecular Weight |
291.26 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-2-19-12(17)9-5-3-8(4-6-9)7-20-13(18)10-11(14)16-21-15-10/h3-6H,2,7H2,1H3,(H2,14,16) |
InChI Key |
GMDWYBPPRFSHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=NON=C2N |
Origin of Product |
United States |
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